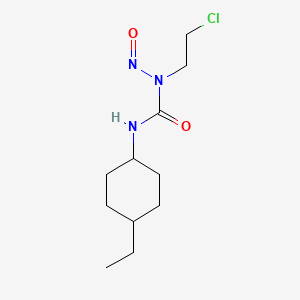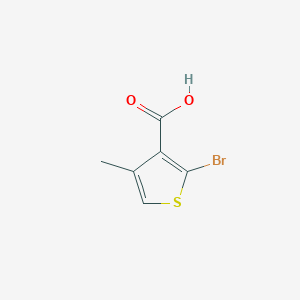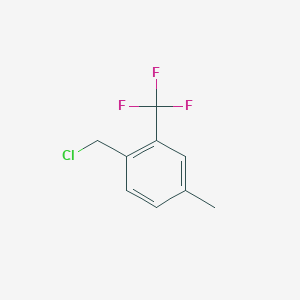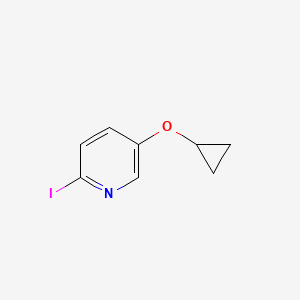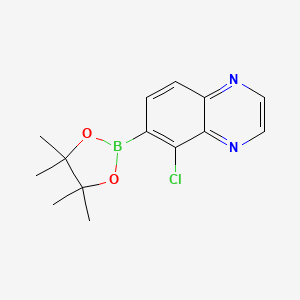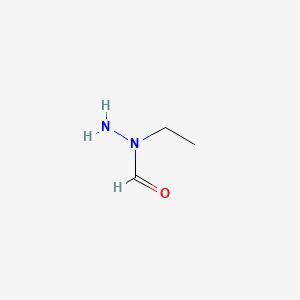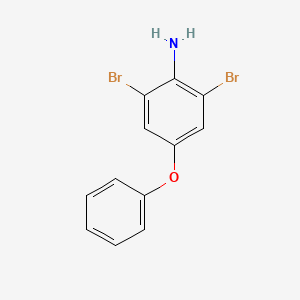
1,1,1-trifluoro-N-(4-nitrobenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-N-(4-nitrobenzyl)methanamine is a chemical compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of trifluoromethyl and nitrobenzyl groups attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(4-nitrobenzyl)methanamine typically involves the reaction of 4-nitrobenzyl chloride with 1,1,1-trifluoromethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-(4-nitrobenzyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 1,1,1-trifluoro-N-(4-aminobenzyl)methanamine.
Reduction: 1,1,1-trifluoro-N-(4-nitrobenzyl)methane.
Substitution: Various substituted methanamines depending on the electrophile used.
Scientific Research Applications
1,1,1-trifluoro-N-(4-nitrobenzyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(4-nitrobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrobenzyl group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine: Similar structure but with a methyl group instead of a methanamine group.
1,1,1-trifluoro-N-(4-aminobenzyl)methanamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1,1,1-trifluoro-N-(4-nitrobenzyl)methanamine is unique due to the presence of both trifluoromethyl and nitrobenzyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(4-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)12-5-6-1-3-7(4-2-6)13(14)15/h1-4,12H,5H2 |
InChI Key |
RJNGZWPZERKOBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



